molecular formula C13H19NO B14690118 3-Ethyl-2-phenylpentanamide CAS No. 29850-91-7

3-Ethyl-2-phenylpentanamide

Cat. No.: B14690118
CAS No.: 29850-91-7
M. Wt: 205.30 g/mol
InChI Key: SETRRRBRWWJNQL-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylpentanamide is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a pentane chain substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenylpentanamide typically involves the reaction of 3-ethyl-2-phenylpentanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-Ethyl-2-phenylpentanoic acid.

    Reduction: 3-Ethyl-2-phenylpentanamine.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Ethyl-2-phenylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: A related compound with a similar phenyl group but different functional groups.

    N-Methylaniline: Another amide with a phenyl group, used in various industrial applications.

Uniqueness

3-Ethyl-2-phenylpentanamide is unique due to its specific substitution pattern on the pentane chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

29850-91-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-2-phenylpentanamide

InChI

InChI=1S/C13H19NO/c1-3-10(4-2)12(13(14)15)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3,(H2,14,15)

InChI Key

SETRRRBRWWJNQL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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